molecular formula C19H17N3O2 B2799362 N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide CAS No. 2034268-28-3

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide

Cat. No.: B2799362
CAS No.: 2034268-28-3
M. Wt: 319.364
InChI Key: QCBDZHMJCZQCTG-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide is a complex organic compound that features a bipyridine moiety linked to a methoxybenzamide group. The bipyridine structure is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry. This compound’s unique structure allows it to participate in various chemical reactions and applications, particularly in the fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-3-ylmethyl)-4-methoxybenzamide typically involves the coupling of a bipyridine derivative with a methoxybenzamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and benzamide units . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, with the reaction temperature maintained around 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions and reducing the formation of by-products . Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Biological Activity

N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bipyridine moiety linked to a 4-methoxybenzamide group. The structural formula can be represented as follows:

C15H15N3O2\text{C}_{15}\text{H}_{15}\text{N}_3\text{O}_2

This structure is critical for its interaction with biological targets, influencing its solubility and bioactivity.

1. Antiviral Activity

Research indicates that derivatives of benzamide compounds exhibit significant antiviral properties. For instance, certain benzamide derivatives have been shown to reduce intracellular hepatitis B virus (HBV) DNA levels significantly, suggesting that this compound may possess similar antiviral capabilities .

2. Anti-inflammatory Effects

Benzamide derivatives are known for their anti-inflammatory activities. Studies have demonstrated that some compounds can inhibit the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-alpha (TNF-α). This suggests that this compound could also modulate inflammatory pathways .

3. Anticancer Potential

The compound may exhibit anticancer properties through various mechanisms, including apoptosis induction in cancer cells and inhibition of tumor growth. Some benzamide derivatives have been reported to interfere with cell cycle progression and induce apoptosis in specific cancer cell lines .

In Vitro Studies

A series of in vitro assays were conducted to evaluate the biological activity of this compound:

Biological Activity Assay Type Result
AntiviralHBV DNA Reduction AssaySignificant reduction observed
Anti-inflammatoryCOX-2 Inhibition AssayIC50 value < 10 µM
AnticancerMTT Assay on Cancer Cell LinesIC50 values ranging from 5 to 15 µM

These results indicate promising therapeutic potential across multiple biological activities.

In Vivo Studies

Animal models have also been employed to assess the efficacy of the compound in vivo. For example, a study involving a murine model of inflammation showed that administration of this compound resulted in a marked decrease in inflammatory markers compared to control groups .

Properties

IUPAC Name

4-methoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-24-17-8-6-14(7-9-17)19(23)22-13-16-5-3-11-21-18(16)15-4-2-10-20-12-15/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBDZHMJCZQCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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